molecular formula C9H9BrO B1528622 1-(2-Bromophenyl)cyclopropan-1-ol CAS No. 1186503-77-4

1-(2-Bromophenyl)cyclopropan-1-ol

Cat. No. B1528622
M. Wt: 213.07 g/mol
InChI Key: AJTDUKPCPXJUMK-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 g/mol .


Synthesis Analysis

The synthesis of 1-(2-Bromophenyl)cyclopropan-1-ol can be achieved from Diiodomethane and Benzene, 1-bromo-2-[1-[(trimethylsilyl)oxy]ethenyl]- . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromophenyl)cyclopropan-1-ol consists of a cyclopropane ring attached to a 2-Bromophenyl group and a hydroxyl group .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

Cyclopropylcarboxylic acids, esters, and cyclopropylmethanols incorporating bromophenol moieties have been investigated as inhibitors of carbonic anhydrase enzymes. These compounds exhibited excellent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial (Boztaş et al., 2015). Additionally, bromophenol derivatives with a cyclopropyl moiety have been effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, showing promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease (Boztaş et al., 2019).

Synthesis and Chemical Reactivity

Research has explored the synthesis and reactivity of cyclopropane-containing compounds, highlighting methods for constructing cyclopropane rings and investigating their chemical transformations. For instance, stereocontrolled approaches to synthesizing 2-(2-aminoalkyl)-1-hydroxycyclopropanes have been developed, showcasing the utility of cyclopropanes in organic synthesis (Baird et al., 2001). Moreover, the preparation of trans-1,2-cyclopropanes containing specific phenyl groups and their application in constructing fused ring systems underscore the versatility of these compounds in synthetic organic chemistry (Cao et al., 2008).

Novel Compounds and Mechanistic Insights

Innovative bromophenol derivatives have been synthesized and evaluated for their anticancer activities. For example, a novel bromophenol derivative exhibited significant anticancer activity against human lung cancer cells by inducing cell cycle arrest and apoptosis through reactive oxygen species-mediated pathways (Guo et al., 2018). Such studies not only contribute to the development of new anticancer agents but also enhance our understanding of the molecular mechanisms underlying their therapeutic effects.

properties

IUPAC Name

1-(2-bromophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTDUKPCPXJUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)cyclopropan-1-ol

CAS RN

1186503-77-4
Record name 1-(2-bromophenyl)cyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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